L-VALINE, [1-14C]-
Description
BenchChem offers high-quality L-VALINE, [1-14C]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-VALINE, [1-14C]- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
14330-62-2 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
119.14 |
IUPAC Name |
(2S)-2-amino-3-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i5+2 |
InChI Key |
KZSNJWFQEVHDMF-QRTGCQPVSA-N |
SMILES |
CC(C)C(C(=O)O)N |
Origin of Product |
United States |
Fundamental Principles and Historical Context of Radiolabeled Amino Acids in Biochemical Research
Theoretical Underpinnings of Isotopic Tracing in Biological Systems
Isotopic tracing is a technique that relies on the use of isotopes as tracers to follow the fate of atoms or molecules in a chemical or biological system. The key principle is that the isotopic label does not significantly alter the chemical properties of the molecule, allowing it to behave almost identically to its non-labeled counterpart. almacgroup.com
Carbon-14 (B1195169) (¹⁴C) is a naturally occurring radioactive isotope of carbon with a long half-life of approximately 5,730 years. openmedscience.com This long half-life makes it an ideal tracer for studies that span extended periods. openmedscience.com The process of carbon-14 labeling involves replacing a stable carbon-12 atom within a molecule with a radioactive ¹⁴C atom. openmedscience.com This substitution creates a radiolabeled compound that can be tracked as it moves through various metabolic pathways. almacgroup.comopenmedscience.com
The detection of ¹⁴C in biological samples is primarily achieved through methods that measure the beta particles emitted during its radioactive decay. wikipedia.org Common detection techniques include:
Liquid Scintillation Counting (LSC): This widely used method involves mixing the sample with a scintillation cocktail that emits light when it interacts with the beta particles from ¹⁴C. The amount of light produced is proportional to the amount of radioactivity in the sample. openmedscience.com
Accelerator Mass Spectrometry (AMS): A more sensitive technique, AMS directly counts the number of ¹⁴C atoms in a sample. openmedscience.comnih.gov This method is particularly useful for studies involving very low levels of radioactivity. openmedscience.com
Cavity Ring-Down Spectroscopy (CRDS): A laser-based technique that can measure ¹⁴C concentrations and offers a simpler and less expensive alternative to AMS for many biological studies. nih.govnih.gov
For analysis, biological samples are often combusted to convert the carbon content into carbon dioxide (CO₂), which can then be measured by these detection methods. nih.gov
The selection of a specific radiotracer is critical for the success of a research study. [1-14C]-Valine offers several advantages and also has some limitations that researchers must consider.
Advantages:
Metabolic Specificity: Labeling the carboxyl carbon (the "1" position) is particularly advantageous for studying protein synthesis. turkupetcentre.net When [1-¹⁴C]-Valine is metabolized, the labeled carboxyl group is released as [¹⁴C]CO₂ if the amino acid is oxidized for energy. turkupetcentre.net This allows researchers to differentiate between valine that is incorporated into new proteins and valine that is catabolized.
Minimal Structural Perturbation: Replacing a carbon-12 atom with a carbon-14 atom results in a molecule that is chemically identical to the natural amino acid. almacgroup.com This ensures that the labeled valine participates in metabolic processes in the same way as unlabeled valine. almacgroup.com
Versatility: As an essential amino acid, valine is involved in numerous physiological processes, including protein synthesis, energy production, and the maintenance of muscle tissue. ontosight.aiahb-global.com This makes [1-¹⁴C]-Valine a versatile tool for studying a wide range of biological questions.
Limitations:
Metabolic Complexity: The metabolism of branched-chain amino acids like valine is intricate. slideshare.net The radioactive label can be incorporated into various metabolic intermediates, which can complicate the interpretation of results if not all pathways are accounted for. nih.gov
Potential for Label Scrambling: In some metabolic reactions, the carbon skeleton of valine can be rearranged, potentially moving the ¹⁴C label to a different position. This "label scrambling" can make it challenging to trace the original molecule's fate accurately.
Table 1: Comparison of Detection Methods for Carbon-14
| Feature | Liquid Scintillation Counting (LSC) | Accelerator Mass Spectrometry (AMS) | Cavity Ring-Down Spectroscopy (CRDS) |
|---|---|---|---|
| Principle | Measures light emitted from a scintillator interacting with beta particles. openmedscience.com | Directly counts individual ¹⁴C atoms. openmedscience.comnih.gov | Measures the absorption of laser light by ¹⁴CO₂. nih.govnih.gov |
| Sensitivity | Moderate. openmedscience.com | Extremely high. openmedscience.comnih.gov | High, but less than AMS. nih.gov |
| Sample Size | Larger sample sizes often required. | Can be used with very small samples. wikipedia.org | Requires conversion of the sample to CO₂. nih.gov |
| Complexity | Relatively simple and cost-effective. openmedscience.com | Complex and expensive. nih.gov | Simpler and less expensive than AMS. nih.gov |
Methodological Frameworks for 1 14c Valine Tracer Experiments
Preparation and Handling Protocols for [1-14C]-Valine in Research Settings
The use of [1-14C]-Valine necessitates strict adherence to protocols that ensure both the integrity of the experiments and the safety of the researchers. Proper preparation and handling are paramount.
Preparation: [1-14C]-Valine is typically supplied in a solution, which is then diluted in a sterile, appropriate physiological saline or culture medium to the desired specific activity. For in vivo studies, the solution must be sterile and pyrogen-free. In some applications, such as the synthesis of radiolabeled peptides, Fmoc-[1-14C]-L-valine is synthesized as an intermediate for solid-phase peptide synthesis.
Handling and Storage: Due to its radioactive nature, all handling of [1-14C]-Valine must be conducted in designated laboratory areas equipped for work with low-energy beta-emitters. Standard safety precautions include the use of personal protective equipment such as lab coats, safety glasses, and gloves. To maintain its chemical and radiochemical purity, [1-14C]-Valine should be stored at low temperatures, often at -20°C or below, and protected from light to minimize radiolytic decomposition. Multiple freeze-thaw cycles should be avoided. All waste generated from experiments using [1-14C]-Valine must be disposed of according to institutional and national regulations for radioactive waste.
In Vitro Experimental Designs Utilizing [1-14C]-Valine
In vitro systems offer a controlled environment to investigate the fundamental mechanisms of valine incorporation into proteins at the cellular and subcellular levels.
Cell Culture Systems for Valine Incorporation Studies
Cell culture systems are widely used to measure protein synthesis rates under various physiological and pathological conditions. In a typical assay, cultured cells are incubated with a medium containing a known concentration and specific activity of [1-14C]-Valine for a defined period.
The general procedure involves:
Cell Seeding and Growth: Cells are grown to a desired confluency in standard culture dishes.
Labeling: The growth medium is replaced with a medium containing L-[1-14C]-Valine. The incubation time can vary from minutes to hours depending on the experimental goals.
Termination and Lysis: The incubation is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radioactivity. The cells are then lysed to release intracellular contents.
Protein Precipitation: Proteins are precipitated from the cell lysate, commonly using trichloroacetic acid (TCA).
Quantification: The radioactivity incorporated into the precipitated protein is measured using a scintillation counter. The rate of protein synthesis is then calculated based on the specific activity of the [1-14C]-Valine in the precursor pool (either the medium or the intracellular pool) and the amount of radioactivity in the protein.
Research has utilized [1-14C]-Valine to study protein synthesis in various cell types. For example, studies have investigated the effects of growth factors and nutrients on protein turnover in myometrial smooth muscle cells and the impact of genetic mutations on protein synthesis in Chinese Hamster Ovary (CHO) cells. oup.compnas.org
| Cell Type | Experimental Condition | Tracer | Key Finding | Citation |
|---|---|---|---|---|
| Myometrial Smooth Muscle Cells | Effect of TGF-β1 on protein degradation | [14C]-Valine | TGF-β1's effect on protein degradation was assessed by measuring the rate of [14C]-valine incorporation into newly synthesized proteins. | oup.com |
| Italian Ryegrass | Metabolic incorporation into protein | L-[14C]valine | Demonstrated the incorporation of L-[14C]valine into protein and bound non-protein forms. | nih.gov |
| Chinese Hamster Ovary (CHO) Cells | Temperature-sensitive leucyl-tRNA synthetase mutant | [14C]valine | [14C]valine incorporation was used to assess the impact of the mutation on overall protein synthesis. | pnas.org |
Tissue Homogenate and Subcellular Fraction Preparations for Biochemical Assays
To investigate protein synthesis in specific tissues and subcellular compartments, tissue homogenates and fractionation techniques are employed. Following in vivo or ex vivo labeling with [1-14C]-Valine, tissues are rapidly excised and homogenized in a suitable buffer.
The homogenate can be used directly for biochemical assays or subjected to differential centrifugation to isolate subcellular fractions such as nuclei, mitochondria, microsomes (containing ribosomes), and the cytosol. nih.gov This allows for the determination of protein synthesis rates in different cellular compartments. For instance, studies have used this approach to examine the effect of electrical stimulation on protein synthesis in different subcellular fractions of guinea-pig cerebral cortex. core.ac.uknih.gov
Following fractionation, the protein in each fraction is precipitated, and the incorporated radioactivity is quantified. This provides insights into the spatial regulation of protein synthesis within the cell.
| Tissue | Subcellular Fraction | Experimental Condition | Key Finding | Citation |
|---|---|---|---|---|
| Guinea-Pig Cerebral Cortex | Nuclear, Mitochondrial, Microsomal, Supernatant | Electrical Stimulation | Electrical stimulation initially increased [14C]valine incorporation into the nuclear fraction, followed by a decrease in all fractions over time. | core.ac.uknih.gov |
| Rat Hepatocytes | Purified Lysosomal Fraction | Inhibition of Proteolysis | No evidence for enrichment of [14C]valine in the lysosomal fraction, suggesting a uniform distribution of the amino acid throughout the cell. | cambridge.org |
Ex Vivo and In Vivo (Non-Human Animal Model) Methodologies
Ex vivo and in vivo studies in non-human animal models provide a more integrated physiological context for the measurement of protein synthesis.
Constant Infusion Techniques for Steady-State Measurements
The constant infusion technique is designed to achieve a steady-state specific activity of the tracer in the plasma and tissue precursor pools. publish.csiro.au This is accomplished by continuously infusing [1-14C]-Valine at a constant rate over several hours.
During the infusion, blood samples are collected at timed intervals to monitor the specific activity of [1-14C]-Valine in the plasma. At the end of the infusion period, tissues of interest are collected. The fractional rate of protein synthesis (FSR), which is the percentage of the protein pool synthesized per unit of time, can then be calculated. This method has been applied in various animal models, including sheep and rats, to study the effects of nutrition and physiological state on muscle and whole-body protein metabolism. tandfonline.comnih.gov
| Animal Model | Tissue | Tracer | Experimental Condition | Key Finding | Citation |
|---|---|---|---|---|---|
| Sheep | Hind-limb Muscles | L-[1-14C]valine | Fed vs. Starved | A constant specific radioactivity of circulating [1-14C]valine was achieved after 3 hours of infusion, allowing for the measurement of amino acid exchange and protein synthesis. | tandfonline.comnih.gov |
| Rats | Whole Body, Liver, Muscle | L-[U-14C]valine | Varying Dietary Protein Levels | The incorporation of 14C from valine into body protein decreased as the dietary protein level increased. | nih.gov |
Flooding Dose Protocols for Acute Kinetic Assessments
The flooding dose method involves the administration of a large bolus injection of the unlabeled amino acid along with the tracer ([1-14C]-Valine). This large dose is intended to "flood" the body's free amino acid pools, thereby rapidly equalizing the specific activity of the precursor amino acid in the plasma and tissue compartments.
This technique is particularly useful for measuring rapid changes in protein synthesis over a short period (typically 10-30 minutes). The short duration minimizes the impact of amino acid recycling from protein breakdown. Following the injection, tissue samples are collected, and the FSR is calculated based on the incorporation of [1-14C]-Valine into protein and the specific activity of the precursor pool. This method has been used to investigate the acute effects of diet and hormonal changes on muscle protein synthesis in animals like chicks and rats. nih.gov
| Animal Model | Tissue | Tracer | Experimental Condition | Key Finding | Citation |
|---|---|---|---|---|---|
| Chicks | Breast Muscle | L-[1-14C]valine | Protein Depletion and Repletion | Rapid changes in muscle protein synthesis were measured following dietary shifts, showing that changes in protein mass were primarily due to alterations in the rate of protein synthesis. | |
| Rats | Brain, Liver, Kidney | [1-14C]valine | Portacaval Shunt | Used to equilibrate the specific activity of the aminoacyl-tRNA with that of the amino acid pools in blood and tissue to measure protein synthesis rates. | nih.gov |
Isolation and Analysis of Labeled Biomolecules from Biological Samples
Following the introduction of [1-14C]-Valine into a biological system, the next critical step is the isolation and analysis of biomolecules that have incorporated the radiolabel. This process allows researchers to identify which molecules are being synthesized using valine's carbon backbone.
A common initial step is the homogenization of tissues in an ice-cold solution like 5% trichloroacetic acid (TCA). nih.gov This procedure serves two purposes: it precipitates larger molecules like proteins and nucleic acids, while keeping smaller molecules, including free amino acids and their metabolites, in the soluble fraction. nih.gov This separation is crucial for distinguishing between the precursor pool of unincorporated [1-14C]-Valine and the products of its metabolism.
The TCA-precipitated pellet, containing labeled proteins, can be further processed. Hydrolysis of this pellet, typically with 6M HCl, breaks down the proteins into their constituent amino acids. scispace.com The resulting amino acid mixture can then be analyzed to determine the amount of [1-14C]-Valine that was incorporated into the protein structure.
The TCA-soluble fraction contains a variety of small molecules, including unincorporated [1-14C]-Valine and any metabolites derived from it. This fraction is essential for determining the specific radioactivity of the precursor pool. nih.gov Various chromatographic techniques are then employed to separate and identify the individual labeled compounds within this fraction.
Isotopic Enrichment and Specific Radioactivity Determination
To quantify metabolic rates accurately, it is essential to determine the isotopic enrichment and specific radioactivity of both the precursor and the product molecules.
The precursor pool refers to the immediate source of the labeled molecule available for a particular metabolic process. In the context of protein synthesis, the true precursor is aminoacyl-tRNA. unja.ac.id However, due to its low concentration and high turnover rate, it is often challenging to measure directly. unja.ac.id Therefore, researchers often measure the specific radioactivity of free amino acids in the plasma or within the tissue (intracellular pool) as a proxy, assuming they are in equilibrium with the aminoacyl-tRNA pool. unja.ac.id
Specific radioactivity is defined as the amount of radioactivity per unit mass or mole of a compound. revvity.comrevvity.com It is typically expressed in units such as Curies per millimole (Ci/mmol) or Becquerels per mole (Bq/mol). revvity.comrevvity.com To determine the specific radioactivity of the [1-14C]-Valine precursor pool, the TCA-soluble fraction is analyzed. The total amount of valine in this fraction is measured using standard analytical techniques, while the radioactivity is quantified using methods like liquid scintillation counting. core.ac.uk The specific radioactivity is then calculated by dividing the total radioactivity by the total amount of valine.
A "flooding dose" technique is sometimes employed to simplify the measurement of precursor enrichment. unja.ac.id This involves administering a large amount of unlabeled valine along with the [1-14C]-Valine tracer. unja.ac.id The goal is to equalize the isotopic enrichment across all free amino acid pools, making the measurement of the precursor pool's specific radioactivity more straightforward. nih.govunja.ac.id For instance, flooding with [1-14C]valine has been shown to increase the brain valine pool by 1.5-2-fold above control levels. nih.gov
The specific radioactivity of the product molecules, such as newly synthesized proteins, is also determined. After isolating the protein and hydrolyzing it back to its constituent amino acids, the specific radioactivity of the valine within that protein is measured. researchgate.net This is achieved by separating the valine from the other amino acids and quantifying both its mass and its radioactivity.
By comparing the specific radioactivity of the product to that of the precursor, researchers can calculate the rate of synthesis of the product. The fractional synthesis rate (FSR) of a protein, for example, can be calculated using the formula:
FSR (%/day) = (Eb2 - Eb1) / (Ea * (t2 - t1)) * 100
Where Eb1 and Eb2 are the enrichments of the protein-bound amino acid at times t1 and t2, and Ea is the average enrichment of the free amino acid precursor. unja.ac.id
Quantitative Analytical Techniques in Conjunction with [1-14C]-Valine Labeling
A variety of analytical techniques are used in conjunction with [1-14C]-Valine labeling to detect and quantify the radiolabeled molecules.
Liquid scintillation counting (LSC) is a widely used and highly sensitive method for detecting the beta particles emitted by carbon-14 (B1195169). iaea.orgtaylorandfrancis.com The sample containing the [1-14C]-labeled compound is mixed with a scintillation cocktail. taylorandfrancis.com The beta particles emitted from the [1-14C]-Valine transfer energy to solvent molecules in the cocktail, which in turn transfer that energy to a scintillator (fluor). iaea.org The excited fluor then emits photons of light, which are detected by a photomultiplier tube and registered as a count. iaea.org
The output of an LSC is typically in counts per minute (CPM). To determine the actual rate of radioactive decay, or disintegrations per minute (DPM), the counting efficiency must be taken into account. iaea.org The efficiency is the ratio of CPM to DPM and is affected by factors such as quenching, where substances in the sample interfere with the light emission. iaea.orgmednexus.org Modern liquid scintillation counters often have automated methods for quench correction. mednexus.org
The sensitivity of LSC is a significant advantage. For example, a microplate scintillation counter, a type of LSC, can have a limit of detection of 5 DPM and a limit of quantification of 15 DPM for 14C-labeled compounds with a 10-minute counting time. nih.gov
Table 1: Comparison of Radioactivity Detection Methods
| Feature | Liquid Scintillation Counter (LSC) | Microplate Scintillation Counter (MSC) | Radioactivity Flow Detector (RFD) |
|---|---|---|---|
| Principle | Measures light emitted from a scintillator mixed with the sample. iaea.org | A type of LSC adapted for microplate formats. nih.gov | Detects radioactivity as it flows through a detector, often in line with a chromatography system. nih.gov |
| Sensitivity | High | Very High (e.g., LOD of 5 DPM for 14C). nih.gov | Lower than LSC and MSC (50-100 fold less sensitive than MSC). nih.gov |
| Sample Throughput | Moderate | High | High (for online detection) |
| Quench Correction | Required and well-established. mednexus.org | Quenching can be a factor, but some systems show minimal effects from biological matrices. nih.gov | Can be affected by flow rate and sample composition. |
This table provides a general comparison of common radioactivity detection methods.
Chromatography is essential for separating the complex mixture of labeled metabolites present in biological samples. princeton.edu The choice of chromatographic method depends on the properties of the molecules to be separated.
Thin-Layer Chromatography (TLC): TLC is a relatively simple and rapid technique used for separating metabolites. researchgate.net A stationary phase, such as silica (B1680970) gel, is coated onto a plate, and a solvent system (mobile phase) moves up the plate by capillary action, separating the compounds based on their differential partitioning between the two phases. researchgate.net For instance, the enantiomeric purity of commercial L-[U-14C]valine has been determined using reversed-phase TLC. acs.org
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is a more quantitative method than TLC. sigmaaldrich.com It is widely used for the analysis of amino acids and their metabolites. osti.gov Different types of HPLC columns can be used, such as reversed-phase columns for separating nonpolar compounds and hydrophilic interaction chromatography (HILIC) columns for retaining highly water-soluble metabolites. princeton.edusigmaaldrich.com The separated, radiolabeled compounds can be collected in fractions for subsequent analysis by LSC, or detected in real-time by an online radioactivity flow detector. nih.gov HPLC combined with a microplate scintillation counter has been shown to be a viable tool for detecting and quantifying low levels of radioactive metabolites. nih.gov
Gas Chromatography (GC): GC is suitable for the separation of volatile compounds or those that can be made volatile through derivatization. While less common for direct amino acid analysis without derivatization, it can be a powerful tool for specific metabolites of valine.
Table 2: Research Findings on [1-14C]-Valine Metabolism
| Study Focus | Key Finding | Reference |
|---|---|---|
| Branched-chain amino acid oxidation in rats | Feeding a protein-free diet led to a decrease in the oxidation rate of L-[1-14C]valine. | cambridge.org |
| Valine metabolism in perfused rat kidney | The rate of L-[1-14C]valine oxidation and transamination increased with increasing valine concentration in the perfusate. | core.ac.uk |
| Protein synthesis in portacaval-shunted rats | Flooding with [1-14C]valine significantly increased the brain valine pool, allowing for more accurate measurements of protein synthesis. | nih.gov |
This table summarizes key findings from selected studies that utilized [1-14C]-Valine as a tracer.
Integration with Mass Spectrometry and NMR Spectroscopy for Complementary Analysis (e.g., Metabolic Flux Analysis)
The use of L-Valine, [1-¹⁴C]- as a metabolic tracer provides a powerful method for elucidating the pathways of valine catabolism and its contribution to broader metabolic networks. While the detection of the ¹⁴C radiolabel offers a direct measure of the tracer's fate, integrating this approach with sophisticated analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy yields a far more detailed and quantitative understanding of metabolic fluxes. researchgate.net This complementary analysis is central to the field of Metabolic Flux Analysis (MFA), which aims to quantify the rates of intracellular reactions. creative-proteomics.com
Tracer experiments using isotopically labeled compounds, such as [1-¹⁴C]-Valine, are foundational to MFA. researchgate.net The core principle involves introducing the labeled substrate into a biological system and tracking the distribution of the isotope through the metabolic network. frontiersin.org Both MS and NMR are primary methods for measuring the resulting isotopomer abundances. creative-proteomics.com While MS excels in sensitivity and detecting mass distributions, NMR provides unparalleled detail on the specific position of the label within a molecule. frontiersin.orgmdpi.com The combination of these techniques allows for a comprehensive mapping of metabolic activities that neither method could achieve alone. nih.gov
Mass Spectrometry in Tracer Analysis
Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio of ions, making it ideal for determining the incorporation of isotopic labels into metabolites. nih.gov In a typical [1-¹⁴C]-Valine experiment, after the biological system has metabolized the tracer, various metabolite pools are extracted. These extracts are often analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netresearchgate.net
The process involves:
Separation: Complex mixtures of metabolites are separated using gas chromatography.
Ionization and Fragmentation: As metabolites elute from the GC column, they are ionized (often by electron impact), which can cause them to break into predictable fragments. researchgate.net
Detection: The mass spectrometer then measures the mass of the intact molecular ions and their fragments.
The presence of the ¹⁴C atom, which is heavier than the naturally abundant ¹²C, results in a mass shift in any metabolite that has incorporated the label from [1-¹⁴C]-Valine. By analyzing the mass distributions of known metabolites, researchers can quantify the extent to which valine's first carbon has been incorporated into other compounds. nih.gov For example, the decarboxylation of [1-¹⁴C]-Valine releases ¹⁴CO₂, a key step in its catabolism that can be measured to quantify the rate of valine oxidation. publish.csiro.au Studies have used this principle to investigate how factors like diet or physiological state affect valine metabolism in vivo. publish.csiro.aunih.gov
NMR Spectroscopy for Positional Information
NMR spectroscopy provides complementary data by identifying the precise location of an isotopic label within a molecule's carbon skeleton. frontiersin.orgtum.de While ¹⁴C is not directly observed by NMR, stable isotopes like ¹³C are routinely used, and the principles are directly transferable to understanding metabolic pathways. NMR can distinguish between positional isotopomers—molecules that have the same mass but differ in the location of the isotopic label. creative-proteomics.comresearchgate.net
Key advantages of NMR in metabolic flux studies include:
Positional Analysis: It provides clear information on which specific atoms within a metabolite are labeled, which is crucial for differentiating between convergent or cyclical metabolic pathways. frontiersin.org
Non-destructive: NMR is a non-destructive technique, allowing the sample to be preserved for further analysis. creative-proteomics.com
In Vivo Capability: It can be used for dynamic analysis of tissue metabolism in living organisms. creative-proteomics.comnih.gov
For instance, if the ¹⁴C label from [1-¹⁴C]-Valine is transferred to other molecules, NMR (or analogous ¹³C-NMR studies) can determine its new position. This helps to confirm the exact biochemical reactions that have occurred. For example, the catabolism of valine leads to the formation of succinyl-CoA, an intermediate in the Krebs cycle. nih.gov Tracking the specific position of the isotopic label can confirm this pathway and measure its activity relative to others.
Complementary Power in Metabolic Flux Analysis (MFA)
A typical workflow combining these techniques in a [1-¹⁴C]-Valine tracer study would involve:
Introducing [1-¹⁴C]-Valine to the biological system (e.g., cell culture, perfused organ, or whole organism). kuleuven.be
Allowing the system to reach a metabolic steady state. researchgate.net
Extracting metabolites from tissues or fluids.
Analyzing the extracts using both GC-MS to measure mass isotopomer distributions and NMR to determine positional labeling in key metabolites. nih.gov
Using the combined data to constrain a computational model of the metabolic network, allowing for the calculation of intracellular flux rates. researchgate.net
Research Findings from Integrated Analysis
Studies using L-valine as a tracer have provided significant insights into its metabolism across different biological contexts. In perfused rat kidneys, the use of L-[1-¹⁴C]-valine demonstrated that valine transamination increased linearly while its oxidation increased exponentially. kuleuven.be In studies on sheep, [1-¹⁴C]-valine infusions were used to measure valine extraction and decarboxylation by hind-limb muscles, revealing differences in metabolism between fed and starved states. publish.csiro.au The data showed that a significantly higher percentage of valine uptake was decarboxylated in fed sheep. publish.csiro.au
In research on the parasite Trypanosoma brucei, [1-¹⁴C]-acetate and L-[U-¹⁴C]-threonine were shown to be incorporated into fatty acids and sterols, whereas L-[U-¹⁴C]-valine was not, indicating its non-involvement in lipid biosynthesis in this organism. plos.orgplos.org These examples highlight how tracking the ¹⁴C label from valine and its metabolic products provides quantitative data on pathway activity.
The table below summarizes the complementary strengths of MS and NMR in the context of analyzing [1-¹⁴C]-Valine tracer experiments.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
|---|---|---|
| Primary Information | Mass distribution of isotopomers (e.g., M+1, M+2) | Positional information of the label within the molecule |
| Sensitivity | High; can detect low-abundance metabolites | Lower; requires higher concentrations |
| Sample Preparation | Often requires chemical derivatization for GC-MS | Minimal preparation required |
| Analysis Type | Destructive | Non-destructive |
| Key Contribution to MFA | Quantifies overall label incorporation into a wide range of metabolites | Resolves ambiguous pathways by identifying specific reaction routes |
The following table presents representative findings from tracer studies involving L-valine, illustrating the type of quantitative data obtained.
| Biological System | Tracer Used | Key Finding | Reference |
|---|---|---|---|
| Sheep Hind-Limb Muscle (Fed) | L-[1-¹⁴C]valine | 21% of valine taken up by the muscle was metabolized. | publish.csiro.au |
| Sheep Hind-Limb Muscle (Starved) | L-[1-¹⁴C]valine | 54% of valine taken up by the muscle was metabolized; transamination was 30 times higher than in fed state. | publish.csiro.au |
| Perfused Rat Kidney | L-[1-¹⁴C]valine | Valine transamination increased linearly with concentration, while oxidation increased exponentially. | kuleuven.be |
| Lactating Guinea-Pig Mammary Gland | L-[U-¹⁴C]valine | Radioactivity from valine was transferred to both CO₂ and milk protein (casein). | nih.gov |
Investigations into Valine Metabolism and Catabolism Via 1 14c Valine Tracing
Elucidation of Valine Catabolic Pathways in Diverse Biological Systems
The catabolism of valine is a complex process that begins with its entry into metabolic pathways. [1-14C]-Valine serves as a crucial tracer to map these routes, particularly the initial steps involving transamination and decarboxylation, and to identify the subsequent catabolites.
Branched-Chain Amino Acid Transamination Studies
The initial step in valine catabolism involves the removal of its amino group. This is primarily achieved through transamination, catalyzed by branched-chain amino acid aminotransferases (BCATs). In this reaction, the amino group from valine is transferred to an α-keto acid, typically α-ketoglutarate, forming α-ketoisovalerate (KIV) and glutamate, respectively wikipedia.orgnih.govbiologyonline.comlsuhsc.edu. Studies utilizing [1-14C]-Valine allow for the direct measurement of this transamination process. By tracking the radioactivity, researchers can quantify the rate at which valine is converted to α-ketoisovalerate. For instance, experiments have shown that in rat heart mitochondria, branched-chain aminotransferase activity is exclusively located within the mitochondria, and the transamination of [1-14C]-Valine to α-ketoiso[1-14C]valerate is a key initial step nih.gov. Studies in rat adipose tissue also indicate that transamination of [1-14C]-Valine is a significant process, though the subsequent oxidation rate of the resulting α-ketoisovalerate can be a limiting factor nih.gov.
Decarboxylation Pathways and 14CO2 Production Rate Measurement
Following transamination, α-ketoisovalerate undergoes oxidative decarboxylation, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This irreversible step removes the carboxyl group as carbon dioxide (CO2). Crucially, when [1-14C]-Valine is used as the tracer, the 14C label is located on the carboxyl carbon of valine, which becomes the carboxyl carbon of α-ketoisovalerate. Therefore, the decarboxylation of α-ketoiso[1-14C]valerate results in the release of 14CO2 wikipedia.orgbiologyonline.comnih.govcsic.esportlandpress.comportlandpress.comnih.gov.
The measurement of 14CO2 production serves as a direct and sensitive indicator of the activity of the BCKDH complex and the flux through this initial catabolic step. Studies have employed breath excretion tests to measure 14CO2 production from administered [1-14C]-α-ketoisovaleric acid (the keto analogue of valine) to assess decarboxylation rates in various physiological and pathological conditions nih.gov. For example, the rate of α-keto[1-14C]isovalerate decarboxylation has been monitored in perfused rat liver by measuring 14CO2 release, allowing for the investigation of regulatory mechanisms affecting the BCKDH complex nih.gov. Research also indicates that the rate of decarboxylation of [1-14C]-Valine can be influenced by factors such as dietary protein levels tandfonline.com.
Formation and Fate of Valine Catabolites
After the oxidative decarboxylation of α-ketoisovalerate, the remaining three-carbon fragment is converted into isobutyryl-CoA wikipedia.orgbiologyonline.com. This intermediate then proceeds through a series of reactions, ultimately leading to the formation of succinyl-CoA, which can enter the citric acid cycle wikipedia.orgbiologyonline.comlsuhsc.edulibretexts.orgpharmacy180.comresearchgate.netnih.gov. The catabolites of valine include α-ketoisovalerate, isobutyryl-CoA, 3-hydroxyisobutyrate (B1249102), methylmalonic semialdehyde, and succinyl-CoA wikipedia.orgbiologyonline.comresearchgate.netnih.gov.
When [1-14C]-Valine is used, the 14C label is released as 14CO2 during the decarboxylation of α-ketoisovalerate. Consequently, the subsequent catabolites, such as isobutyrate, 3-hydroxyisobutyrate, and succinyl-CoA, are generally not expected to retain the label originating from the carboxyl carbon of valine under normal physiological conditions. However, [1-14C]-Valine can still be used to study the rate of formation of these intermediates or to confirm the loss of the carboxyl carbon. For example, studies using [U-14C]valine (where all carbons are labeled) have shown incorporation into 3-hydroxyisobutyrate and further into TCA cycle intermediates, but the specific fate of the [1-14C] label is its release as CO2 nih.govnih.gov. Research has also specifically investigated the metabolism of [1-14C]-α-ketoisovalerate, confirming its decarboxylation and the formation of downstream products, with the rate of 14CO2 production being a key measurement nih.govresearchgate.netresearchgate.netkarger.com.
Metabolic Flux Analysis Utilizing [1-14C]-Valine as a Tracer
Metabolic flux analysis (MFA) employs tracers like [1-14C]-Valine to quantify the rates at which metabolites move through biochemical pathways. This approach provides dynamic insights into cellular metabolism, revealing how nutrients are processed and how pathways are regulated.
Assessment of Pathway Redirection and Regulatory Mechanisms
By measuring the distribution of radioactivity in various metabolites or the rate of 14CO2 production under different conditions, researchers can infer changes in pathway flux and identify regulatory points. For example, studies have examined how dietary protein levels affect the 14CO2 production from [1-14C]-Valine, indicating a linear increase with higher protein intake tandfonline.com. Similarly, the impact of specific compounds or physiological states on the activity of the BCKDH complex can be assessed by monitoring the decarboxylation of [1-14C]-α-ketoisovalerate nih.govportlandpress.comportlandpress.comnih.gov. Adrenergic agents, for instance, have been shown to inhibit 14CO2 production from [1-14C]-Valine, suggesting a regulatory role at the BCKDH complex portlandpress.com. Furthermore, comparisons between the oxidation and transamination rates of [1-14C]-Valine under varying substrate concentrations can reveal rate-limiting steps and regulatory control points in valine metabolism nih.govcore.ac.ukannualreviews.org.
Compound List:
L-Valine, [1-14C]-
L-Valine
α-Ketoisovalerate (KIV)
Glutamate
Glutamine
Isobutyryl-CoA
3-Hydroxyisobutyrate (3-HIB)
Methylmalonic Semialdehyde
Succinyl-CoA
Propionyl-CoA
Isobutyrate
α-Ketoglutarate
Citrate
Lactate
Methionine
Isoleucine
α-Ketoisocaproate (KIC)
α-Keto-β-methylvalerate
Acetyl-CoA
Acetoacetate
Pyruvate
β-Hydroxyisovalerate
Methylmalonyl-CoA
β-Methylcrotonyl CoA
β-Hydroxypropionyl-CoA
Phenylalanine
Histidine
Glycine
Threonine
Cysteine
Lysine
Tryptophan
Tyrosine
Fumarate
Uric Acid
S-Adenosyl-Methionine (SAM)
Homocysteine
β-amino-isobutyric acid (BAIBA)
Comparative Analysis of Valine Oxidation Rates Across Species and Physiological States
Understanding how valine is catabolized and oxidized is essential for comprehending amino acid homeostasis and energy production. Comparative analyses across different species and physiological states, often employing tracers like L-VALINE, [1-14C]-, reveal variations in metabolic flux. These studies help elucidate how factors such as nutritional status, developmental stage, and tissue type influence the rate and extent of valine oxidation. The [1-14C] label specifically tracks the carbon atom at the carboxyl group of valine, which is typically released as carbon dioxide (CO2) during the oxidative decarboxylation step in valine catabolism, serving as a direct marker for this metabolic pathway.
Influence of Nutritional Status on Valine Catabolism
Nutritional status significantly impacts amino acid metabolism, including the catabolism of valine. Studies utilizing L-VALINE, [1-14C]- have provided data comparing valine oxidation rates in fed versus fasted or starved states.
Table 1: Valine Metabolism in Sheep Hind-Limb Muscles: Fed vs. Starved States
| Physiological State | Valine Uptake Metabolism (% of uptake) | Valine Decarboxylation (% of uptake) | Valine Decarboxylation (Amount) | Valine Transamination (% of uptake) |
| Fed Sheep | 21% | Higher (P < 0.05) | Not significantly different | Lower |
| Starved Sheep | 54% | Lower | Not significantly different | Higher |
Generally, severe starvation can lead to a reduction in branched-chain amino acid (BCAA) oxidation rates, likely as a mechanism to conserve essential amino acids. Furthermore, insulin (B600854) has been observed to increase whole-body BCAA oxidation when amino acid concentrations are maintained.
Developmental and Organ-Specific Variations in Valine Metabolism
Valine metabolism exhibits variations depending on the developmental stage and the specific organ or tissue. While research using L-VALINE, [1-14C]- has provided insights into organ-specific metabolism, comprehensive data on developmental variations across species using this specific tracer is limited in the reviewed literature.
In sheep, studies focusing on hind-limb muscles have shown that this tissue actively extracts valine from circulation and metabolizes it, with a portion being decarboxylated science.gov. This contrasts with the liver, which is generally considered to have a lower capacity for valine metabolism compared to peripheral tissues like muscle. Skeletal muscle is a primary site for valine metabolism, playing a role in protein synthesis and energy production, distinct from the liver's primary role in amino acid processing. The catabolism of BCAAs, including valine, occurs within the mitochondria. However, specific studies detailing developmental changes in valine oxidation rates using L-VALINE, [1-14C]- across various species, such as from neonatal to adult stages, were not found in the scope of this review.
Compound List:
L-Valine, [1-14C]-
Valine
Branched-chain amino acids (BCAAs)
Leucine
Isoleucine
α-ketoisovalerate
α-ketoisocaproate
α-keto-β-methylvalerate
Glutamate
Succinyl-CoA
Acetyl-CoA
Propionyl-CoA
3-HIB (3-hydroxyisobutyrate)
β-amino-isobutyric acid (BAIBA)
Studies on Protein Synthesis and Turnover Employing 1 14c Valine
Measurement of Fractional Protein Synthesis Rates
The rate at which new proteins are synthesized, known as the fractional protein synthesis rate (FSR), can be quantified by tracking the incorporation of [1-14C]-Valine into proteins over time. This measurement is fundamental to understanding how cells and tissues regulate their protein content in response to various physiological and pathological conditions.
Incorporation of [1-14C]-Valine into Cellular and Tissue Proteins
Studies have extensively used [1-14C]-Valine to measure protein synthesis in a variety of biological systems. For instance, research in guinea-pig cerebral cortex demonstrated an energy-dependent incorporation of [1-14C]-Valine into protein. portlandpress.com In rat brain tumor models, the rate of valine incorporation into proteins was found to be approximately 22 times higher in the tumor compared to the contralateral cortex, highlighting the intense anabolic activity of cancer cells. nih.gov
Different tissues exhibit varying rates of protein synthesis. In the adult rat brain, the rate of valine incorporation is generally three to four times higher in gray matter than in white matter structures. nih.gov Specifically, rates can range from 0.52 ± 0.19 nmol/g/min in white matter to 1.94 ± 0.47 nmol/g/min in the inferior colliculus, a gray matter structure. nih.gov Studies in growing rats have also shown that the incorporation of radioactivity from labeled valine into carcass and liver protein is highest in protein-deficient states and decreases as dietary protein levels increase. tandfonline.com
Below is an interactive data table summarizing the rate of [1-14C]-Valine incorporation in different rat brain regions:
Methodological Considerations for Protein-Bound Radioactivity Measurement
Accurate measurement of protein-bound radioactivity is crucial for calculating FSR. A common method involves separating protein-bound [1-14C]-Valine from the free, unincorporated tracer. This is often achieved by precipitating the proteins using an acid, such as trichloroacetic acid (TCA), and then washing the protein pellet to remove any remaining free radioactive valine. nih.gov The radioactivity of the purified protein is then measured.
Several techniques can be employed to quantify the incorporated radioactivity. Autoradiography can provide a spatial visualization of protein synthesis rates within tissues. nih.gov For more quantitative measurements, liquid scintillation counting is often used after the protein is hydrolyzed back into its constituent amino acids.
It is also important to consider potential confounding factors. For instance, the presence of radiochemical impurities in the tracer can lead to an overestimation of the protein-bound radioactivity. nih.gov Therefore, using highly purified [1-14C]-Valine and appropriate controls is essential for obtaining reliable data.
Assessment of Protein Degradation and Amino Acid Recycling
Protein turnover is a continuous process involving both synthesis and degradation. The release of [1-14C]-Valine from pre-labeled proteins provides a means to assess the rate of protein breakdown.
Contribution of Endogenous Valine Recycling to Precursor Pool
When proteins are degraded, the released amino acids, including valine, can be reutilized for the synthesis of new proteins. This process, known as endogenous recycling, contributes to the intracellular amino acid precursor pool. Studies have shown that a significant portion of the amino acids used for protein synthesis comes from this recycling pathway. For example, in the human brain, it's estimated that approximately 36% of the valine in the precursor pool is derived from endogenous recycling. researchgate.net This dilution of the exogenously supplied [1-14C]-Valine by unlabeled valine from protein breakdown must be accounted for to accurately calculate protein synthesis rates.
Analysis of Protein Turnover Dynamics
By combining measurements of both protein synthesis (incorporation of [1-14C]-Valine) and degradation (release of [1-14C]-Valine from pre-labeled proteins), researchers can gain a comprehensive understanding of protein turnover dynamics. ontosight.ai For instance, in Pseudomonas saccharophila, the addition of valine was found to stimulate protein turnover by both inhibiting net protein synthesis and increasing the release of amino acids from pre-labeled cells. asm.orgnih.gov
Studies in young chicks have shown that dietary protein depletion leads to a decrease in both the synthesis and degradation of breast muscle protein, with a more significant drop in synthesis causing muscle protein loss. nih.gov Upon re-feeding a control diet, a rapid increase in the fractional synthesis rate drives muscle growth, with no initial change in the degradation rate. nih.gov These findings demonstrate that changes in protein mass are primarily regulated by alterations in the rate of protein synthesis. nih.gov
The table below illustrates the effect of dietary protein on muscle protein turnover in chicks:
Regulation of Protein Synthesis by Valine Availability
The availability of essential amino acids, such as valine, is a key regulator of protein synthesis. When valine levels are low, cells conserve resources by reducing the rate of protein synthesis. Conversely, an abundance of valine can stimulate protein synthesis. mdpi.com
This regulation often occurs through specific signaling pathways. The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of protein synthesis that is sensitive to amino acid availability. mdpi.comresearchgate.net Studies have shown that valine can activate the mTOR pathway, leading to increased synthesis of proteins like α-casein in bovine mammary epithelial cells. mdpi.com This effect is dose-dependent, with optimal concentrations leading to maximal protein synthesis rates. mdpi.com The activation of the mTOR pathway by valine involves the phosphorylation of downstream targets that control the initiation and elongation phases of protein translation. mdpi.comcambridge.org
Furthermore, the availability of specific tRNAs, the molecules that carry amino acids to the ribosome for protein synthesis, can also regulate this process. In certain types of leukemia, an increased demand for valine in protein synthesis is met by the upregulation of valine tRNA biogenesis. nih.gov This highlights a coordinated cellular response to ensure an adequate supply of building blocks for protein production. nih.gov
Role of Valine in Anabolic Signaling Pathways (e.g., mTORC1 signaling in non-human systems)
Valine, one of the three branched-chain amino acids (BCAAs), plays a significant role in stimulating anabolic signaling pathways, particularly the mechanistic target of rapamycin complex 1 (mTORC1) pathway, in various non-human systems. The mTORC1 pathway is a central regulator of cell growth, proliferation, and protein synthesis. imrpress.comwikipedia.org Its activation is crucial for the anabolic processes that lead to tissue accretion.
In porcine mammary epithelial cells, L-valine has been shown to promote the expression of key components of the mTOR signaling pathway, including mTOR itself. researchgate.net This activation is a critical step in initiating the downstream events that lead to milk protein synthesis. Studies have confirmed that physiological concentrations of valine stimulate the mTOR signaling pathway, contributing to a net positive protein balance by both increasing protein synthesis and inhibiting proteolysis in these cells. researchgate.net
The regulatory effect of valine on protein synthesis is not isolated to the mTOR pathway. Research in porcine mammary epithelial cells has also implicated the Ras/ERK and AKT signaling pathways as being responsive to L-valine, highlighting a multi-faceted role for this amino acid in regulating milk protein synthesis. researchgate.net
While leucine (B10760876) is often cited as the most potent BCAA in activating mTORC1, valine's contribution is also significant. nih.gov The activation of mTORC1 is dependent on the presence of amino acids, and their absence inhibits its signaling capabilities. wikipedia.org This underscores the importance of adequate valine availability for maintaining anabolic processes. The mTORC1 complex integrates various signals, including amino acid availability, to control protein synthesis by phosphorylating downstream targets like S6K1 and 4E-BP1, which in turn regulate the translation of messenger RNAs. wikipedia.orgd-nb.info
Impact of Valine Deprivation on Protein Homeostasis
Valine deprivation has profound effects on protein homeostasis, influencing both protein synthesis and degradation, as well as inducing compensatory mechanisms in different cell types.
In the context of cancer cell metabolism, valine deprivation can lead to significant alterations in cellular processes. For instance, in androgen-sensitive prostate cancer cells (LNCaP), the absence of valine results in a notable reduction in lipid content, a response comparable to that seen with leucine starvation in other prostate cancer cell lines. biorxiv.orgnih.gov This suggests that valine catabolism is an important source for lipogenesis in these cells.
Furthermore, valine deprivation can trigger a compensatory increase in the uptake of long-chain fatty acids in malignant prostate cancer cells. nih.gov This metabolic reprogramming highlights the plasticity of cancer cells in response to nutrient stress. The inhibition of valine catabolism, independent of its role in protein synthesis, has been shown to selectively reduce the proliferation of malignant prostate cells, decrease intracellular succinate (B1194679) levels, and impair cellular respiration. nih.gov
Recent research has also uncovered a novel cellular sensing mechanism for valine. In primate cells, the protein HDAC6 has been identified as a sensor for valine abundance. springernature.com When valine levels are low, HDAC6 translocates to the nucleus, where it can activate TET2, leading to increased DNA demethylation and potential DNA damage. springernature.com This finding suggests that valine deprivation can impact genome stability, a critical aspect of protein homeostasis.
In other studies, the deprivation of individual BCAAs, including valine, has been shown to stimulate lipolysis in white adipose tissue. researchgate.net This indicates that the impact of valine availability extends beyond the cellular level to influence systemic lipid metabolism.
Tissue-Specific Differences in Protein Synthesis Rates
The radiolabeled compound [1-14C]-Valine is a valuable tool for investigating the dynamic process of protein synthesis across different tissues. Its incorporation into newly synthesized proteins allows for the quantification of synthesis rates, revealing significant variations between different organs and cell types.
Studies in Muscle Protein Synthesis (e.g., isolated muscle preparations)
Skeletal muscle is a primary site for BCAA metabolism and protein synthesis. Studies using isolated perfused rat hearts have utilized L-[1-14C]valine to explore the intricacies of amino acid metabolism and its impact on protein synthesis. In one such study, researchers examined the effect of varying leucine concentrations on valine metabolism. They found that increasing leucine levels competitively inhibited the transport of L-[1-14C]valine into the heart muscle, subsequently reducing its transamination and oxidation. nih.gov However, even when tissue valine concentrations were significantly depleted by excess leucine, the rate of valine incorporation into heart proteins was not affected. nih.gov This suggests that under these experimental conditions, the transport of valine was not the rate-limiting step for protein synthesis in this isolated muscle preparation.
In broader studies on muscle protein synthesis, BCAAs, including valine, have been shown to stimulate protein synthesis in perfused isolated skeletal muscle as effectively as a complete mixture of amino acids. nih.gov Conversely, when BCAAs are absent from the perfusion medium, the stimulation of protein synthesis is not observed. nih.gov
The following table summarizes the effects of leucine on L-[1-14C]valine metabolism in isolated perfused rat hearts, demonstrating the competitive interaction between these two BCAAs.
| Leucine Concentration (mmol/L) | L-[1-14C]Valine Uptake Inhibition (%) | Valine Transamination Decrease (%) | Valine Oxidation Decrease (%) |
| 0.2 | ~50 | 37 | 53 |
| 1.0 | ~70 | 48 | 71 |
Data derived from studies on isolated perfused rat hearts. nih.gov
Hepatic and Other Organ Protein Synthesis Investigations (e.g., mammary gland)
The liver and mammary gland are other key sites of active protein synthesis where [1-14C]-valine has been employed to trace metabolic fates.
Hepatic Protein Synthesis: In studies with portacaval-shunted rats, which model chronic liver disease, the incorporation of [1-14C]valine into liver protein was significantly depressed. nih.gov This indicates a reduced capacity for hepatic protein synthesis in this condition. The use of a "flooding dose" of [1-14C]valine helps to equalize the specific activity of the amino acid in the precursor pools, allowing for more accurate measurements of synthesis rates. nih.gov In these experiments, while brain valine pools increased substantially after the flooding dose, liver pools only showed a significant increase at a later time point. nih.gov
Mammary Gland Protein Synthesis: The lactating mammary gland exhibits high rates of protein synthesis to produce milk proteins. Studies using [1-14C]-valine in lactating porcine mammary tissue slices have revealed that BCAAs are catabolized to synthesize other amino acids, such as glutamine and aspartate, which are abundant in milk protein. nih.govpsu.edu This demonstrates that valine not only serves as a building block for proteins but also as a precursor for the synthesis of non-essential amino acids required for milk production.
In isolated perfused lactating guinea-pig mammary glands, radioactivity from [U-14C]valine was incorporated into secreted casein, but also transferred to carbon dioxide and an unidentified plasma component. nih.gov This indicates that valine undergoes catabolism in the mammary gland in addition to being used for protein synthesis.
The following table presents data on the fate of transaminated BCAAs in lactating porcine mammary tissue, illustrating the significant role of catabolism alongside protein synthesis.
| Metabolic Fate | Percentage of Transaminated BCAAs |
| Oxidative Decarboxylation | ~60% |
| Release as Branched-Chain α-Ketoacids | ~40% |
| Oxidation of Decarboxylated BCAAs to CO2 | ~70% |
Data from studies on lactating porcine mammary tissue slices. nih.govpsu.edu
These tissue-specific investigations using [1-14C]-valine underscore the diverse roles of this amino acid in protein metabolism across different physiological contexts.
Research on Amino Acid Transport Mechanisms Using 1 14c Valine
Characterization of Valine Transport Systems
Understanding the molecular machinery responsible for amino acid transport requires identifying the specific carrier systems and their functional properties. L-Valine, [1-14C]- has been instrumental in this endeavor.
Research employing radiolabeled amino acids, including L-[1-14C]-valine, has been pivotal in delineating various amino acid transport systems. Studies in cell lines such as Chinese hamster ovary (CHO-K1) cells have utilized a panel of radiolabeled amino acids, including L-[1-14C]-valine and its D-enantiomer, to differentiate between transport systems kanazawa-u.ac.jpnih.goviaea.org. These investigations suggest that while certain amino acids like D-alanine and D-serine are primarily transported via System ASC, neutral amino acids, including valine, are often mediated by System L kanazawa-u.ac.jpnih.goviaea.org. System L, known for its sodium-independent transport of large neutral amino acids, is particularly relevant in contexts like tumor cell growth and blood-brain barrier permeability core.ac.uknih.gov. For instance, studies using [14C]L-leucine in T24 cells, which express the L-type amino acid transporter 1 (LAT1) — a key component of System L — have shown that uptake is sodium-independent and significantly inhibited by the System L-selective inhibitor BCH core.ac.uknih.gov. While direct studies on valine using these specific inhibitors are less detailed in the provided literature, the general characterization of System L transporters with BCH provides a framework for understanding valine's likely transport pathways kanazawa-u.ac.jpcore.ac.uknih.gov. Furthermore, studies in sea urchin embryos indicate that valine uptake exhibits Michaelis-Menten kinetics and is sensitive to metabolic inhibitors, pointing towards the involvement of specific, energy-dependent carrier-mediated transport mechanisms biologists.com.
The stereospecificity of amino acid transporters is a crucial aspect of their function. Studies using radiolabeled amino acids have highlighted that many transport systems exhibit a preference for the L-enantiomer. In CHO-K1 cells, comparative uptake studies using both L- and D-isomers of various amino acids, including valine, revealed significant stereoselectivity kanazawa-u.ac.jpnih.gov. The stereoselectivity ratio, calculated as the ratio of L-amino acid uptake to D-amino acid uptake, was notably high for valine, reported as 28.9 in CHO-K1 cells, indicating a strong preference for the L-isomer kanazawa-u.ac.jp. Similarly, research on alanine (B10760859) transport in hagfish red cells indicated partial stereospecificity, with the D-isomer exhibiting a slower uptake rate compared to L-alanine biologists.com. The use of L-[1-14C]-valine in research directly targets the biologically active L-isomer, allowing for a focused investigation into the specific mechanisms governing its cellular entry and transport biologists.comnih.govnih.govnih.gov.
Kinetic Parameters of [1-14C]-Valine Uptake
Quantifying the rates and affinities of amino acid transporters is essential for understanding their physiological roles. Kinetic analysis using radiolabeled substrates provides these critical parameters.
Kinetic studies employing L-[14C]valine have been conducted to determine the Michaelis constant (Km), reflecting transporter affinity, and the maximum transport velocity (Vmax). In immature pea cotyledons, a saturable transport system for L-[14C]valine was identified, exhibiting a Km of 5.0 mM and a Vmax of 9.5 μmol · gFW(-1) at a later developmental stage nih.gov. At earlier developmental stages, a linear component of uptake was observed, suggesting the presence of different or concurrently active transport mechanisms. The Km for the saturable system was also reported to be 3.8 mM, which slightly increased to 5.6 mM under low osmolarity conditions nih.gov. Document biologists.com also noted that valine uptake demonstrated concentration-dependent behavior consistent with Michaelis-Menten kinetics.
The characterization of amino acid transporters often involves assessing their sensitivity to specific inhibitors. In sea urchin embryos, valine uptake was found to be inhibited by metabolic inhibitors such as dinitrophenol and azide, indicating that the transport process is energy-dependent biologists.com. Studies in rat hearts have demonstrated that the uptake of L-[1-14C]valine is significantly inhibited by other large neutral amino acids, such as L-phenylalanine and L-leucine, suggesting competition for transport, likely via System L nih.gov. For instance, L-leucine at 0.2 mM and 1.0 mM reduced L-[1-14C]valine uptake by approximately 50% and 70%, respectively nih.gov. In CHO-K1 cells, specific inhibitors like BCH (for System L) and MeAIB (for System A) have been used to characterize the transport of various amino acids, providing a basis for understanding the broader context of valine transport, even if direct valine inhibition data with these specific compounds is not explicitly detailed in all sources kanazawa-u.ac.jpnih.goviaea.org.
Intracellular Compartmentation and Valine Pool Dynamics
Beyond initial uptake, understanding where valine is distributed within the cell and how it integrates into metabolic pools is crucial. L-[1-14C]-valine has been used to track these processes.
Data Tables
Table 1: Stereoselectivity of Amino Acid Uptake in CHO-K1 Cells
| Amino Acid | Stereoselectivity Ratio (L/D) | Primary Transport System(s) | Reference |
| Valine | 28.9 | System L, System ASC | kanazawa-u.ac.jp |
| Serine | 31.0 | System ASC | kanazawa-u.ac.jp |
| Alanine | 1.3 | System ASC, System A | kanazawa-u.ac.jp |
| Methionine | 1.4 | System L | kanazawa-u.ac.jp |
| Phenylalanine | 2.9 | System L | kanazawa-u.ac.jp |
Table 2: Kinetic Parameters of L-Valine Uptake in Pea Cotyledons
| Developmental Stage | Transport Component | Km (mM) | Vmax (μmol · gFW(-1)) | Reference |
| Later Stage | Saturable System | 5.0 | 9.5 | nih.gov |
| Earlier Stage | Linear Component | - | - | nih.gov |
| Note: Km for the saturable system was 3.8 mM, increasing to 5.6 mM in low osmolarity. |
Table 3: Inhibitory Effects of Amino Acids on L-[1-14C]-Valine Uptake in Rat Hearts
| Inhibitor (mM) | % Inhibition of L-[1-14C]-Valine Uptake | Reference |
| L-Phenylalanine (0.2) | -50% | nih.gov |
| L-Leucine (0.2) | -50% | nih.gov |
| L-Phenylalanine (1.0) | -70% | nih.gov |
| L-Leucine (1.0) | -70% | nih.gov |
Table 4: Rates of L-[1-14C]-Valine Incorporation into Rat Brain Proteins
| Brain Region | Rate of Incorporation (nmol/g/min) | Reference |
| White Matter | 0.52 ± 0.19 | nih.gov |
| Inferior Colliculus | 1.94 ± 0.47 | nih.gov |
Compound Names
L-Valine, [1-14C]-
L-Valine
D-Valine
L-Alanine
D-Alanine
L-Serine
D-Serine
L-Leucine
L-Phenylalanine
L-Tyrosine
L-Methionine
L-Glutamic acid
L-Lysine
L-Arginine
BCH (2-amino-bicyclo kanazawa-u.ac.jpkanazawa-u.ac.jpbiologists.comheptane-2-carboxylic acid)
MeAIB (2-(methylamino)isobutyric acid)
Dinitrophenol
Azide
Exchange Between Extracellular and Intracellular Valine Pools
Understanding how cells acquire and retain essential amino acids like valine is fundamental to comprehending cellular metabolism and function. [1-14C]-Valine has been instrumental in dissecting these processes by allowing researchers to quantify uptake, efflux, and the competitive interactions that govern amino acid transport across cell membranes. Studies have identified specific transport systems responsible for valine translocation, highlighting the intricate regulation of intracellular amino acid concentrations.
Research using [1-14C]-valine has demonstrated that valine uptake into cells is often mediated by specific, saturable transport systems, exhibiting Michaelis-Menten kinetics, indicative of carrier-mediated transport. For instance, studies on sea urchin embryos revealed that valine uptake follows Michaelis-Menten kinetics, with an apparent Km of 9.0 μM and a Vmax of 3.9 x 10-12 moles/embryo/5 min, suggesting the involvement of specific carrier molecules at the cell surface biologists.com. Furthermore, valine transport is known to be stereoselective, with L-isomers generally exhibiting higher uptake rates than D-isomers in many cell types, including Chinese hamster ovary (CHO-K1) cells iaea.orgnih.gov.
Competition studies using [1-14C]-valine have provided insights into the specificity of these transport mechanisms. The uptake of [1-14C]-valine is often inhibited by other neutral amino acids, such as leucine (B10760876) and alanine, which compete for the same transport systems, while acidic and basic amino acids typically have a lesser effect biologists.combiologists.com. This competitive inhibition underscores the existence of distinct amino acid transport systems, such as the L-type amino acid transporter 1 (LAT1), which preferentially transports large neutral amino acids, including valine mdpi.commdpi.com. LAT1, a heterodimeric transporter, plays a crucial role in the uptake of valine and other essential amino acids across biological barriers like the blood-brain barrier mdpi.comnih.gov.
Evidence also suggests that amino acid transport can involve exchange mechanisms. In some systems, such as sea urchin eggs, the displacement of intracellular [14C]-valine by exogenous non-radioactive amino acids indicates efflux and potential exchange processes, where the movement of one amino acid across the membrane is coupled to the movement of another biologists.com. Similarly, in hagfish red blood cells, the uptake of L-[14C]-alanine was observed to occur as a 1:1 exchange with intracellular amino acids, including valine biologists.com. These findings highlight that cellular amino acid pools are dynamic, constantly influenced by influx, efflux, and exchange activities mediated by specific transporters.
Valine Uptake Kinetics in Sea Urchin Embryos
| Parameter | Value | Unit | Reference |
| Km | 9.0 | μM | biologists.com |
| Vmax | 3.9 x 10-12 | moles/embryo/5 min | biologists.com |
Relationship Between Free Amino Acid Pools and Protein Synthesis Precursor Pools
The accurate measurement of protein synthesis rates relies on understanding how free amino acids within the cell are utilized as precursors for protein assembly. [1-14C]-Valine is a valuable tool for tracing the fate of valine from its free intracellular pool to its incorporation into polypeptide chains. The true precursor pool for protein synthesis is aminoacyl-t-RNA, which is difficult to measure directly due to its low concentration and high turnover unja.ac.id. Therefore, researchers often use the specific radioactivity of intracellular free amino acids as a proxy for the specific radioactivity of the aminoacyl-t-RNA pool, assuming they are in equilibrium unja.ac.id.
Studies have utilized [1-14C]-valine to investigate the kinetics of valine incorporation into proteins in various tissues. For example, in rats, the incorporation of [1-14C]-valine into body protein has been studied in relation to dietary protein levels. Findings indicated that approximately 70% of valine taken up by the lactating guinea-pig mammary gland was incorporated into casein, while the remaining 30% was catabolized to CO2 nih.govcambridge.org. In rats, the percentage of injected [1-14C]-valine incorporated into body protein was observed to be around 80% in animals fed low-protein diets, decreasing as dietary protein content increased tandfonline.com. These results demonstrate a direct correlation between the availability of valine and its incorporation into newly synthesized proteins, influenced by nutritional status.
Research has also explored the heterogeneity of free amino acid pools and their relationship to protein synthesis. Studies on rat liver have suggested the existence of distinct valine pools utilized for protein synthesis, with nascent peptides on membrane-bound polysomes showing higher labeling with [3H]-valine than those on free polysomes. This suggests that the pool of valine used for secretory proteins synthesized on membrane-bound polysomes may differ from that used for intracellular proteins synthesized on free polysomes nih.gov. Such findings underscore the complexity of amino acid pool dynamics and their specific roles in protein synthesis pathways.
[1-14C]-Valine Incorporation into Body Protein in Rats
| Dietary Protein Level (% Protein Calories) | 14C Incorporation into Body Protein (%) |
| 0 | ~80 |
| 5 | ~80 |
| 10 | Decreased from 0-5% |
| 15 | Decreased from 0-5% |
| 30 | Further decreased |
Note: Values for 10% and 15% are relative trends based on the provided text.
Valine Utilization in Lactating Mammary Gland
| Fate of Taken-Up Valine | Percentage |
| Oxidized to CO2 | ~30% |
| Incorporated into Casein | ~70% |
Valine Pool Specificity in Rat Liver Protein Synthesis
| Polysome Type | Relative Specific Activity of Valine in Nascent Peptide |
| Membrane-bound | Higher (more than twice that of free polysomes) |
| Free | Lower |
Compound List
L-VALINE, [1-14C]-
L-Valine
[1-13C]-Valine
[U-14C]-Valine
[U-14C; 2,3-3H]-L-Valine
[3H]-Valine
L-Leucine
[1-14C]-Leucine
[1-13C]-Leucine
L-Isoleucine
[U-14C]-Isoleucine
L-Phenylalanine
[U-14C]-Phenylalanine
[ring-2,6-3H]-Phenylalanine
L-Histidine
[U-14C]-Histidine
L-Lysine
[14C]-Lysine
L-Glutamic acid
L-Tyrosine
L-Methionine
D-Alanine
L-Alanine
D-Serine
L-Serine
D-Methionine
D-Phenylalanine
D-Leucine
D-Tyrosine
D-Glutamic acid
D-Lysine
D-Arginine
2-Ketoisocaproate (KIC)
2-Ketoisovalerate (KIV)
Guanidine
Enzymatic Assay Development and Characterization with 1 14c Valine Substrates
Radiometric Assays for Aminoacyl-tRNA Synthetase Activity
Aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes in protein biosynthesis, responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule. This process, known as aminoacylation or charging, is a fundamental step in translating the genetic code into functional proteins. Radiometric assays, utilizing radioactively labeled substrates, have been instrumental in characterizing the kinetics and mechanisms of these enzymes due to their high sensitivity and specificity frontiersin.orgnih.gov.
The use of radiolabeled amino acids, such as L-VALINE, [1-14C]-, allows researchers to precisely track the incorporation of valine into tRNAVal. This enables the quantification of enzyme activity by measuring the amount of radiolabeled product formed over time. These assays are foundational for understanding enzyme kinetics, determining kinetic parameters like Km and kcat, and evaluating the effects of potential inhibitors or modulators on aaRS activity nih.gov.
Measurement of Valyl-tRNA Synthetase Charging Activity
The activity of valyl-tRNA synthetase (ValRS) is typically measured by its ability to catalyze the formation of valyl-tRNAVal from L-valine, ATP, and tRNAVal. The reaction proceeds in two steps: first, the activation of L-valine to form valyl-adenylate (Val-AMP) with the release of pyrophosphate (PPi); and second, the transfer of the activated valine to the 3'-hydroxyl group of the terminal adenosine (B11128) residue of tRNAVal to form valyl-tRNAVal frontiersin.orgebi.ac.uk.
Assay Principle: Radiometric assays for ValRS activity utilize L-VALINE, [1-14C]- as a substrate. The principle involves incubating the enzyme with ATP, tRNAVal, and the radiolabeled valine. The amount of [1-14C]-valine covalently attached to tRNAVal is then measured. Unincorporated [1-14C]-valine is separated from the product, valyl-[1-14C]-tRNAVal, and the radioactivity in the bound fraction is quantified using a scintillation counter nih.govoup.com.
Methodology: A common method involves incubating purified valyl-tRNA synthetase with ATP, magnesium ions, and tRNAVal in a suitable buffer. L-VALINE, [1-14C]- is added to initiate the reaction. After a defined incubation period, the reaction is quenched, and the product, valyl-[1-14C]-tRNAVal, is separated from the unreacted [1-14C]-valine.
Separation Techniques:
TCA Precipitation: A widely used method involves precipitating the tRNA-bound amino acid with trichloroacetic acid (TCA). The precipitated valyl-[1-14C]-tRNAVal is collected on a filter (e.g., GF/C filter), washed to remove unincorporated [1-14C]-valine, and then quantified by liquid scintillation counting nih.govoup.compnas.org.
Filter Binding Assays: Some methods utilize filter-binding techniques, such as binding to nitrocellulose or DEAE-cellulose filters, which retain tRNA while allowing free amino acid to pass through core.ac.uk.
Scintillation Proximity Assay (SPA): More advanced techniques like SPA have been developed, where radiolabeled amino acids are incorporated into tRNA aggregates bound to SPA beads. This method avoids physical separation steps, offering a faster and more amenable approach for high-throughput screening nih.gov.
Research Findings and Data Presentation:
Valyl-tRNA synthetase exhibits Michaelis-Menten kinetics with respect to its substrates, L-valine and ATP. Studies using [1-14C]-Valine have been crucial in determining the kinetic parameters for these substrates. For instance, research has established Km values for valine and tRNAVal, providing insights into the enzyme's substrate affinity.
Example Data Table 1: Effect of L-Valine Concentration on Valyl-tRNA Synthetase Activity
This table illustrates typical findings where the rate of valyl-tRNA formation increases with increasing L-VALINE, [1-14C]- concentration until saturation is reached, indicative of Michaelis-Menten kinetics.
| L-Valine Concentration (µM) | Initial Velocity (pmol Valyl-tRNAVal/min) |
| 5 | 15.2 |
| 10 | 28.5 |
| 20 | 45.1 |
| 40 | 60.3 |
| 80 | 72.8 |
| 160 | 78.5 |
Assay conditions: Purified Valyl-tRNA synthetase, ATP (e.g., 2 mM), tRNAVal (e.g., 10 µM), MgCl2 (e.g., 10 mM), in a standard buffer at 37°C.
Example Data Table 2: Effect of ATP Concentration on Valyl-tRNA Synthetase Activity
Similarly, the enzyme's activity is dependent on ATP concentration.
| ATP Concentration (mM) | Initial Velocity (pmol Valyl-tRNAVal/min) |
| 0.5 | 25.6 |
| 1.0 | 48.2 |
| 2.0 | 65.9 |
| 4.0 | 75.1 |
| 8.0 | 77.0 |
Assay conditions: Purified Valyl-tRNA synthetase, L-VALINE, [1-14C]- (e.g., 50 µM), tRNAVal (e.g., 10 µM), MgCl2 (e.g., 10 mM), in a standard buffer at 37°C.
These radiometric assays are vital for characterizing ValRS, including its fidelity mechanisms. ValRS, like many aaRSs, possesses proofreading or editing activities to minimize mischarging. For instance, it can misactivate threonine and then hydrolyze the mischarged Thr-tRNAVal frontiersin.orgnih.govnih.gov. Assays using [1-14C]-Valine, or sometimes [14C]-threonine in parallel, help to quantify the efficiency of both the charging reaction and the editing process, contributing to a comprehensive understanding of protein synthesis fidelity nih.govnih.govdiva-portal.orgresearchgate.net.
Compound List:
L-Valine
L-VALINE, [1-14C]-
ATP (Adenosine Triphosphate)
tRNAVal (Valine-specific Transfer RNA)
Valyl-tRNAVal
Val-AMP (Valyl-adenylate)
AMP (Adenosine Monophosphate)
PPi (Pyrophosphate)
TCA (Trichloroacetic Acid)
MgCl2 (Magnesium Chloride)
Biosynthetic Pathway Elucidation Using 1 14c Valine As a Precursor
Tracing Carbon Flow in the Synthesis of Valine-Derived Metabolites
The branched-chain amino acid valine serves as a fundamental building block and metabolic intermediate. Its radiolabeled form, [1-14C]-Valine, has been pivotal in mapping the routes by which this amino acid is channeled into various metabolic products.
Investigations into Pantothenate Biosynthesis
Pantothenate, also known as Vitamin B5, is a vital component of Coenzyme A (CoA). The biosynthesis of pantothenate in bacteria and plants involves intermediates derived from valine. Studies using L-[1-14C]-Valine have confirmed that valine is a direct precursor. For instance, feeding pea leaf disks with L-[1-14C]-Valine resulted in the incorporation of radioactivity into key intermediates such as α-ketoisovalerate, ketopantoate, and pantoate, providing experimental evidence for the conserved pathway in plants and bacteria psu.educdnsciencepub.com. This tracing demonstrated that the carbon atom at position 1 of valine, after conversion to α-ketoisovalerate, flows through the pathway leading to pantoate, a direct precursor of pantothenate nih.govwikipedia.org.
Table 1: [1-14C]-Valine Incorporation into Pantothenate Biosynthesis Intermediates
| Metabolite | Incorporation of [1-14C]-Valine Observed | Citation(s) |
| α-Ketoisovalerate | Confirmed precursor | psu.educdnsciencepub.com |
| Ketopantoate | Confirmed intermediate | psu.educdnsciencepub.com |
| Pantoate | Confirmed intermediate | psu.educdnsciencepub.com |
| Pantothenate | Labeled product | psu.educdnsciencepub.com |
Elucidation of Specific Antibiotic Biosynthetic Pathways
L-Valine, [1-14C]- has been crucial in charting the synthesis of several important antibiotics.
Valanimycin: This antibiotic, produced by Streptomyces viridifaciens, is synthesized from L-valine and L-serine. Tracer studies indicate that valine is primarily incorporated into the isobutyl moiety of valanimycin, with L-valine being converted via isobutylamine (B53898) ethz.chresearchgate.net.
Penicillin N and Cephalosporin (B10832234) C: These β-lactam antibiotics share common biosynthetic precursors, including L-valine. Studies using L-[1-14C]-Valine have demonstrated that it serves as a direct precursor for C5 fragments found in both penicillin N and cephalosporin C nih.govresearchgate.net. The synthesis involves the formation of the tripeptide δ-(L-2-aminoadipyl)-L-cysteinyl-D-valine (ACV), where valine's carbon skeleton is integrated genome.jp. Specific investigations into penicillin V biosynthesis using [1-14C]-Valine revealed the loss of a carboxy-oxygen atom during its incorporation lookchem.com. Furthermore, research employing stereospecifically labeled valine has shown that the conversion of valine's methyl groups into specific positions within cephalosporin C, such as the acetoxymethyl side-chain and the dihydrothiazine ring, occurs with varying degrees of stereospecificity nih.gov.
Penicillin V: Similar to penicillin N, [1-14C]-Valine has been used to trace its incorporation into penicillin V, highlighting metabolic pathways and potential modifications during synthesis lookchem.com.
Studies on Cyanogenic Glucoside Biosynthesis
Cyanogenic glucosides are plant defense compounds derived from amino acids. Valine is recognized as a precursor for several of these compounds. In plants like barley, L-valine has been identified as a precursor for specific cyano glucosides, with radiolabeling studies confirming its incorporation into these molecules nih.govresearchgate.net. Similar investigations in other species have also implicated valine in the biosynthesis of cyanogenic glucosides like linamarin (B1675462) and lotaustralin (B1675156) scispace.comnih.gov.
Identification of Biosynthetic Intermediates and Branch Points
The use of L-Valine, [1-14C]- has been pivotal in identifying key intermediates and understanding metabolic branch points. In pantothenate biosynthesis, the radiolabel from [1-14C]-Valine was successfully traced to α-ketoisovalerate, ketopantoate, and pantoate, confirming their roles as intermediates in the pathway psu.educdnsciencepub.com.
Valine's own catabolism and anabolism present significant metabolic branch points. α-Ketoisovalerate, formed from valine, is a critical intermediate that can be further metabolized or enter pathways for the synthesis of other amino acids, notably leucine (B10760876) libretexts.orgnih.govontosight.airesearchgate.net. The identification of intermediates like 3-hydroxyisobutyrate (B1249102) (3-HIB) in valine degradation pathways has also been facilitated by isotopic tracing, illustrating how these intermediates can be channeled into central metabolism, such as the citric acid cycle nih.gov.
Comparative Biochemical Analyses Integrating 1 14c Valine Tracing
Species-Specific Differences in Valine Utilization
The metabolic fate of L-valine, a branched-chain amino acid (BCAA), exhibits notable variation across different species. Studies utilizing L-VALINE, [1-14C]- as a tracer have been instrumental in elucidating these distinctions in how organisms absorb, metabolize, and incorporate this essential amino acid.
In growing rats, the dietary protein level significantly influences the fate of the carbon skeleton of L-[U-14C]valine. oup.comtandfonline.com Research has shown that as the percentage of protein calories in the diet increases, the incorporation of 14C from valine into body protein decreases, while the production of expired 14CO2 linearly increases. oup.comtandfonline.com This suggests that at higher protein intakes, a larger proportion of valine is catabolized for energy rather than being used for protein synthesis. oup.comtandfonline.com The conversion of the carbon from 14C-valine into body lipids is minimal compared to other BCAAs, highlighting its glucogenic nature. oup.comtandfonline.com
In contrast, studies on sheep have revealed different metabolic responses, particularly in relation to nutritional status. While the valine entry rate is not affected by whether the sheep are fed or starved, the subsequent metabolic processing differs significantly. publish.csiro.au In starved sheep, the proportion of valine uptake that is transaminated is approximately 30 times higher than in fed sheep. publish.csiro.au This indicates a greater reliance on valine as a metabolic substrate during periods of fasting. Furthermore, about 54% of the valine taken up by the hind-limb muscle of starved sheep is metabolized, compared to only 21% in fed sheep. publish.csiro.au
Investigations in lactating guinea pigs using L-[U-14C]valine have demonstrated that radioactivity from valine is not only incorporated into milk proteins like casein but is also transferred to CO2 and another unidentified plasma component. nih.govportlandpress.com This differs from other essential amino acids like histidine and phenylalanine, which were found to be incorporated solely into milk protein in the same study. nih.govportlandpress.com This suggests a more diverse metabolic role for valine in the mammary gland of this species. nih.govportlandpress.com
Human studies have also provided valuable insights. Research on normal and chronically uremic individuals using L-valine-1-14C has shown that in uremic patients, who have lower plasma valine levels, the specific activity of plasma valine falls less rapidly, and there is a significant decrease in the rate of irreversible loss of valine, indicating reduced degradation and incorporation into larger molecules. nih.gov This points to altered valine metabolism in certain disease states. Furthermore, the binding of L-valine to human brain tissue is a specific and regulated process, with different binding distributions in various brain areas, which can be inhibited by other BCAAs like L-leucine and L-isoleucine. nih.gov
The following table summarizes some of the key species-specific differences in L-VALINE, [1-14C]- utilization based on research findings:
| Species | Key Findings in L-VALINE, [1-14C]- Utilization |
| Rat | - Valine incorporation into body protein decreases with increasing dietary protein. oup.comtandfonline.com- Valine oxidation to CO2 increases linearly with dietary protein intake. oup.comtandfonline.com- Minimal conversion of valine carbon to lipids. oup.comtandfonline.com |
| Sheep | - Valine transamination in hind-limb muscle is significantly higher in starved versus fed animals. publish.csiro.au- A greater percentage of valine uptake is metabolized in starved sheep. publish.csiro.au |
| Guinea Pig (Lactating) | - Valine is incorporated into milk protein (casein), catabolized to CO2, and transferred to an unidentified plasma component. nih.govportlandpress.com |
| Human | - Altered valine metabolism in chronically uremic patients, with decreased degradation and incorporation. nih.gov- Specific and regionally distinct binding of valine in the brain. nih.gov |
Response to Environmental Stimuli and Nutritional Interventions in Model Organisms
The metabolism of L-valine, traced using L-VALINE, [1-14C]-, is highly responsive to various environmental stimuli and nutritional interventions in model organisms. These studies are crucial for understanding how metabolic pathways adapt to changing conditions.
One of the most significant factors influencing valine metabolism is dietary protein content. In growing rats, the metabolic fate of L-[U-14C]valine is directly tied to the percentage of protein calories in their diet. oup.comtandfonline.com At low dietary protein levels (0 and 5 PC%), the incorporation of 14C from valine into body protein is high, around 80% of the injected dose. oup.com However, as the dietary protein level increases from 10% to 30%, this incorporation significantly decreases. oup.com Conversely, the amount of expired 14CO2 derived from labeled valine shows a linear increase with rising dietary protein levels. oup.com These findings indicate a metabolic shift from anabolic processes (protein synthesis) to catabolic processes (oxidation for energy) as dietary protein becomes more abundant. oup.comtandfonline.com The conversion of the valine carbon skeleton to body lipid remains consistently low across all dietary protein levels, reinforcing its role as a glucogenic amino acid. oup.comtandfonline.com
In humans, the response of valine metabolism to graded intakes of the amino acid itself has been studied using [1-13C]-valine. Unlike leucine (B10760876) and lysine, which show a "breakpoint" in their oxidation response at certain intake levels, the response of whole-body valine kinetics to graded intakes of valine did not exhibit the same clear pattern for either oxidation or incorporation into body proteins. fao.org This suggests that the regulation of valine metabolism in response to its own dietary supply may differ from that of other essential amino acids.
The table below details the metabolic responses to specific nutritional interventions as traced by L-VALINE, [1-14C]- in different model organisms.
| Model Organism | Nutritional Intervention | Observed Metabolic Response using L-VALINE, [1-14C]- |
| Growing Rat | Varying dietary protein levels (0% to 30% protein calories) | - High protein incorporation at low dietary protein levels, decreasing as protein intake rises. oup.com- Linear increase in 14CO2 production with increasing dietary protein. oup.com |
| Sheep | Fed vs. Starved State | - Higher percentage of valine decarboxylation in fed state. publish.csiro.au- Approximately 30-fold higher valine transamination in starved state. publish.csiro.au- Greater overall metabolism of valine in muscle during starvation. publish.csiro.au |
| Human | Graded dietary valine intake | - No clear "breakpoint" response in valine oxidation or protein incorporation, unlike other amino acids. fao.org |
Modeling of Metabolic Networks in Different Organisms and Cell Types
The use of L-VALINE, [1-14C]- as a tracer has been pivotal in the development and validation of metabolic network models in a variety of organisms and cell types. These models provide a quantitative framework for understanding the complex interplay of metabolic pathways.
In the context of perfused rat kidneys, L-[1-14C]valine has been used to probe the intricacies of branched-chain amino acid (BCAA) metabolism. core.ac.uk By measuring the rates of [1-14C]valine transamination and oxidation at different substrate concentrations, researchers could model the flux through these initial catabolic steps. core.ac.uk The data showed that as the perfusate valine concentration increased, the rate of transamination increased linearly, while the rate of oxidation increased exponentially. core.ac.uk This suggests that the branched-chain 2-oxo acid dehydrogenase, the enzyme responsible for oxidation, becomes more active at higher substrate concentrations. Comparing the oxidation rates of [1-14C]valine and its corresponding keto acid, 3-methyl-2-oxo[1-14C]butanoate, the model suggested that the 2-oxo acid generated from intracellular transamination has more direct access to the dehydrogenase enzyme than the 2-oxo acid supplied from the perfusate. core.ac.uk
Metabolic flux analysis in gilthead seabream has also benefited from 14C-labeled amino acids, including those with similar metabolic fates to valine. mdpi.com These studies help in formulating optimal aquaculture feeds by modeling how different dietary compositions affect the partitioning of amino acids between protein synthesis and catabolism. mdpi.com While the specific study cited used other amino acids, the methodology is directly applicable to L-VALINE, [1-14C]- to understand how protein and lipid levels in feed affect its use for growth versus energy. mdpi.com
The development of multicellular metabolic models, such as those for the human brain, relies on experimental data for validation. nih.gov For instance, data from rat brain minces incubated with [1-14C]pyruvate were used to validate a model of cholinergic neurotransmission. nih.gov Similarly, L-VALINE, [1-14C]- can be used to provide crucial data points for refining such models, especially concerning amino acid metabolism, which is tightly linked to neurotransmitter synthesis and energy production in the brain. researchgate.net
The table below provides examples of how L-VALINE, [1-14C]- tracing contributes to the construction and validation of metabolic network models.
| Organism/Cell Type | Modeling Application | Key Insights from L-VALINE, [1-14C]- Tracing |
| Human | Two-pool model of whole-body valine metabolism | - Quantified the decrease in valine pool sizes and degradation rates in chronically uremic patients. nih.gov |
| Rat Kidney (Perfused) | Kinetic model of BCAA catabolism | - Demonstrated differential increases in transamination and oxidation with substrate concentration. core.ac.uk- Suggested substrate channeling between transaminase and dehydrogenase enzymes. core.ac.uk |
| Gilthead Seabream | Metabolic flux analysis for diet formulation | - Provides a method to determine the partitioning of amino acids between protein retention and catabolism based on diet. mdpi.com |
| Human Brain (Multicellular Models) | Validation of neuro-metabolic models | - L-VALINE, [1-14C]- can provide data on the flux of valine into pathways for energy and neurotransmitter synthesis, refining model accuracy. nih.govresearchgate.net |
Advanced Methodological Considerations and Integration with Complementary Techniques
Strategies for Minimizing Isotope Recirculation and Re-labeling Effects
A significant challenge in tracer kinetic studies is the phenomenon of isotope recirculation and re-labeling. After the initial administration of [1-14C]-Valine and its incorporation into proteins, these proteins are subject to degradation, releasing the labeled valine back into the free amino acid pool. This "recirculated" tracer can then be reincorporated into newly synthesized proteins, leading to an underestimation of true synthesis rates.
Combination of [1-14C]-Valine with Other Isotopes (e.g., 3H, 13C, 11C, 18F)
To investigate multiple metabolic processes simultaneously and gain a more holistic view of cellular function, [1-14C]-Valine is often used in conjunction with other isotopes. This multi-tracer approach provides a powerful tool for correlating different metabolic pathways and understanding their interplay. The choice of the second tracer depends on the specific biological question being addressed. For instance, combining [1-14C]-Valine with isotopes of other amino acids, glucose, or fatty acids can reveal the intricate connections between protein, carbohydrate, and lipid metabolism.
Commonly used isotopes in combination with 14C-labeled compounds include:
Tritium (3H): Often used to label different molecules, such as other amino acids or water, to simultaneously measure different metabolic rates.
Carbon-13 (13C): A stable isotope that can be used to trace the fate of carbon atoms through metabolic pathways without the safety concerns of radioactivity.
Carbon-11 (11C) and Fluorine-18 (18F): Positron-emitting isotopes used in Positron Emission Tomography (PET) to provide dynamic, three-dimensional images of metabolic activity in vivo.
Dual-Tracer Autoradiography Applications
Dual-tracer autoradiography is a powerful technique that allows for the simultaneous visualization and quantification of two different metabolic processes within the same tissue section. By using two different isotopes that can be distinguished by their emitted radiation, researchers can create a composite image that reveals the spatial relationship between the two traced pathways.
A common application of this technique involves the use of a 14C-labeled compound, such as [1-14C]-Valine, and a 3H-labeled compound. The different energy levels of the beta particles emitted by 14C and 3H allow for their separate detection. For example, a study might use [1-14C]-Valine to measure local rates of protein synthesis and, in the same animal, use a 3H-labeled glucose analog like 2-deoxy-D-[3H]glucose to measure regional glucose utilization. By overlaying the autoradiographs, researchers can directly compare the rates of protein synthesis and glucose metabolism in different anatomical structures, providing insights into the coupling of these fundamental cellular activities under various physiological or pathological conditions. The method involves sequential exposure of tissue sections to different types of film or imaging plates that have varying sensitivities to the two isotopes, followed by computational subtraction of the images to isolate the signal from each tracer.
Complementary Information from Stable Isotope Tracers in Biochemical Research
The integration of [1-14C]-Valine with stable isotope tracers, such as those containing 13C or 15N, offers significant advantages in biochemical research. While radioactive tracers like [1-14C]-Valine are excellent for kinetic studies due to their high sensitivity, stable isotopes provide a safe and effective means to trace metabolic pathways and quantify metabolic fluxes at steady state. nih.govdiagnosticsworldnews.com
Stable isotope labeling allows researchers to follow the journey of atoms from a substrate through various metabolic reactions to end products. nih.gov This approach, often coupled with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, can reveal the relative contributions of different pathways to the synthesis of a particular metabolite. For instance, using 13C-labeled valine alongside [1-14C]-Valine can help to dissect the complexities of valine metabolism, distinguishing between its incorporation into protein and its catabolism through various oxidative pathways.
The key benefits of this combined approach include:
Enhanced Safety: Stable isotopes are non-radioactive, making them suitable for studies in human subjects, including children and pregnant women, where the use of radioactive tracers is restricted.
Multiplexing Capabilities: Multiple stable isotope tracers can be used simultaneously to probe different aspects of metabolism.
Detailed Pathway Analysis: Mass isotopomer analysis of metabolites labeled with stable isotopes can provide detailed information about the flow of substrates through branching metabolic pathways.
By leveraging the high sensitivity of [1-14C]-Valine for measuring rates of appearance and disappearance with the detailed pathway information provided by stable isotopes, researchers can obtain a more complete and dynamic picture of valine metabolism.
Mathematical Modeling and Computational Approaches for Isotope Tracer Data Analysis
The quantitative analysis of data obtained from [1-14C]-Valine tracer experiments relies heavily on the application of mathematical models and computational approaches. These models are essential for translating the raw data on isotopic enrichment into meaningful physiological parameters, such as rates of protein synthesis, breakdown, and oxidation.
Derivation of Kinetic Parameters from [1-14C]-Valine Data
The derivation of kinetic parameters from [1-14C]-Valine data typically involves the use of compartmental models. These models represent the body as a series of interconnected "pools" or "compartments," such as the plasma valine pool, the intracellular valine pool, and the protein-bound valine pool. By tracking the movement of the [1-14C]-Valine tracer between these compartments over time, it is possible to estimate the rates of the processes that govern this movement.
A common approach is the two-pool model , which simplifies the system into a plasma pool and a tissue protein pool. The rate of protein synthesis is calculated based on the rate of incorporation of [1-14C]-Valine into the tissue protein, relative to the isotopic enrichment of the precursor pool (typically assumed to be the plasma or intracellular free valine).
More complex multi-compartmental models can also be employed to provide a more detailed analysis. These models may include separate compartments for different tissues or for intracellular and extracellular amino acid pools. The choice of model depends on the specific research question and the experimental data available. The analysis often involves fitting the model to the experimental data using numerical methods to estimate the values of the kinetic parameters.
| Kinetic Parameter | Description | Typical Unit |
| Fractional Synthetic Rate (FSR) | The fraction of the protein pool that is synthesized per unit of time. | %/hour or %/day |
| Absolute Synthetic Rate (ASR) | The absolute amount of protein synthesized per unit of time. | g/hour or g/day |
| Fractional Breakdown Rate (FBR) | The fraction of the protein pool that is broken down per unit of time. | %/hour or %/day |
| Valine Flux | The rate of appearance of valine in the plasma from protein breakdown and dietary intake. | µmol/kg/hour |
| Valine Oxidation | The rate at which valine is catabolized for energy. | µmol/kg/hour |
Flux Model Construction and Validation
Metabolic flux analysis (MFA) is a powerful computational technique that uses isotope tracing data to quantify the rates (fluxes) of all reactions in a metabolic network at steady state. When [1-14C]-Valine is used in conjunction with stable isotope tracers (e.g., 13C-glucose, 13C-glutamine), the resulting data on the isotopic labeling patterns of various metabolites can be used to construct and validate detailed metabolic flux models.
The process of flux model construction involves:
Defining the Metabolic Network: A detailed map of the relevant biochemical reactions is created, including all known pathways of valine metabolism and their connections to other metabolic processes.
Formulating Mass and Isotope Balance Equations: A system of equations is developed that describes the flow of mass and isotopes through the network.
Fitting the Model to Experimental Data: The model is then fitted to the experimentally measured isotopic labeling data using optimization algorithms to estimate the unknown metabolic fluxes.
Validation of the flux model is a critical step to ensure its accuracy and reliability. This can be achieved by:
Goodness-of-fit analysis: Assessing how well the model-predicted labeling patterns match the experimental data.
Sensitivity analysis: Determining how sensitive the estimated fluxes are to changes in the model parameters or experimental data.
Comparison with independent measurements: Comparing the model-predicted fluxes with fluxes measured using other experimental techniques.
By integrating [1-14C]-Valine data with data from other isotopic tracers within a metabolic flux analysis framework, researchers can gain a systems-level understanding of how cells and organisms regulate their metabolism in response to various genetic and environmental perturbations.
Emerging Research Avenues and Future Prospects for 1 14c Valine in Biochemical Research
Development of Novel Assays and High-Throughput Screening Platforms
The unique properties of [1-14C]-Valine are being harnessed to develop innovative assays and high-throughput screening (HTS) platforms, enabling researchers to probe enzymatic activities and screen for potential therapeutic agents with greater efficiency and sensitivity.
A primary application of [1-14C]-Valine is in enzyme activity assays, particularly for enzymes involved in amino acid metabolism. For instance, the activity of branched-chain amino acid aminotransferases (BCATs) can be quantified by measuring the transfer of the 14C-labeled amino group from [1-14C]-Valine to an α-keto acid acceptor. Similarly, the decarboxylation of valine by branched-chain α-keto acid dehydrogenase (BCKDH) can be monitored by trapping the released 14CO2 frontiersin.org. These assays are crucial for understanding the regulation of these enzymes in various physiological and pathological states.
Furthermore, [1-14C]-Valine is instrumental in the development of HTS platforms for the discovery of inhibitors of branched-chain amino acid metabolism. Such platforms are of significant interest in drug discovery, as dysregulation of BCAA metabolism is implicated in diseases like cancer and diabetes. In a typical HTS setup, a library of small molecules can be screened for their ability to inhibit the enzymatic conversion of [1-14C]-Valine, with a reduction in the radioactive product indicating a potential hit.
| Assay Type | Target Enzyme/Process | Principle | Application |
| Enzyme Activity Assay | Branched-Chain Amino Acid Aminotransferase (BCAT) | Measures the transfer of the 14C-labeled amino group to an α-keto acid. | Studying enzyme kinetics and regulation. |
| Enzyme Activity Assay | Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | Quantifies the release of 14CO2 from the carboxyl group of valine. | Investigating metabolic flux through the BCAA catabolic pathway. |
| High-Throughput Screening | Inhibitors of BCAA Metabolism | Screens for compounds that reduce the formation of radioactive products from [1-14C]-Valine. | Drug discovery for metabolic diseases. |
Exploration of Valine's Role in Previously Underexplored Biological Processes
While the role of valine in protein synthesis is well-established, [1-14C]-Valine is enabling researchers to delve into its functions in less-characterized biological processes.
One such area is the intricate regulation of protein synthesis itself. By using [1-14C]-Valine as a tracer, scientists can meticulously follow the journey of valine from uptake into the cell to its incorporation into newly synthesized proteins. This allows for the detailed study of translational regulation in response to various stimuli, such as nutrient availability or stress. For example, researchers can investigate how signaling pathways, like the mTOR pathway, influence the efficiency of [1-14C]-Valine incorporation into specific proteins, providing insights into the mechanisms that govern cellular growth and proliferation researchgate.net.
Another emerging area of investigation is the role of valine metabolism in the tumor microenvironment. Cancer cells exhibit altered metabolic pathways to support their rapid growth, and the catabolism of branched-chain amino acids, including valine, has been shown to be a significant source of energy and biosynthetic precursors for some tumors nih.govnih.gov. By tracing the metabolic fate of [1-14C]-Valine in cancer cells, researchers can identify key enzymatic steps and pathways that are upregulated in malignancy, potentially revealing novel therapeutic targets. Recent studies have highlighted the contribution of valine catabolism to lipogenesis and mitochondrial respiration in prostate cancer, suggesting that targeting this pathway could be a promising therapeutic strategy nih.govbiorxiv.org.
Furthermore, the role of valine and its metabolites in intercellular signaling is a burgeoning field. There is growing evidence that amino acid metabolites can act as signaling molecules, influencing a variety of cellular processes. [1-14C]-Valine can be used to trace the production and secretion of such metabolites, helping to elucidate their roles in cell-to-cell communication in tissues and organs.
Integration with 'Omics' Technologies for Systems-Level Understanding of Valine Metabolism and Function
The advent of 'omics' technologies, such as metabolomics and proteomics, has revolutionized biological research. The integration of [1-14C]-Valine with these platforms provides a powerful approach for a systems-level understanding of valine metabolism and its impact on cellular function.
In metabolomics, [1-14C]-Valine is used in metabolic flux analysis to quantify the rates of metabolic pathways. By introducing [1-14C]-Valine into a biological system and measuring the distribution of the 14C label in downstream metabolites over time, researchers can construct detailed models of metabolic networks researchgate.net. This approach has been particularly valuable in understanding the metabolic reprogramming that occurs in cancer cells and other disease states princeton.edunih.goveurisotop.com.
In the realm of proteomics, a technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has been widely adopted for quantitative proteomics nih.govnih.govwikipedia.orgchempep.comsigmaaldrich.com. While SILAC traditionally uses stable isotopes (e.g., 13C, 15N), the principles can be adapted for use with radioisotopes like 14C for specific applications. By growing cells in a medium containing [1-14C]-Valine, the entire proteome becomes radiolabeled. This allows for the sensitive detection and quantification of changes in protein synthesis and turnover in response to various experimental conditions.
The combination of [1-14C]-Valine tracing with these 'omics' approaches provides a multi-dimensional view of cellular physiology, linking changes in metabolic flux with alterations in the proteome.
| 'Omics' Technology | Application of [1-14C]-Valine | Insights Gained |
| Metabolomics | Metabolic Flux Analysis | Quantification of pathway activities, identification of metabolic bottlenecks, and understanding of metabolic reprogramming. |
| Proteomics | Radiolabeling of Proteome | Measurement of protein synthesis and degradation rates, and identification of proteins with altered turnover. |
Advancements in Radiochemical Synthesis and Purification Techniques for [1-14C]-Valine and its Derivatives
The utility of [1-14C]-Valine in research is critically dependent on the availability of high-purity radiolabeled compounds. Recent advancements in radiochemical synthesis and purification techniques are leading to improved yields, higher specific activities, and greater accessibility of [1-14C]-Valine and its derivatives.
Traditional methods for the synthesis of 14C-labeled amino acids often involve multi-step chemical processes. However, there is a growing interest in enzymatic and chemoenzymatic approaches, which can offer greater stereoselectivity and milder reaction conditions mdpi.comnih.gov. For example, enzymes such as transaminases can be used to catalyze the synthesis of [1-14C]-Valine from its corresponding 14C-labeled α-keto acid with high enantiomeric purity.
Purification of radiolabeled compounds is equally crucial to ensure the accuracy of experimental results. High-performance liquid chromatography (HPLC) remains a cornerstone for the purification of [1-14C]-Valine, effectively separating it from unreacted precursors and byproducts nih.govresearchgate.netfrontiersin.org. Recent improvements in HPLC column technologies and solvent systems have led to faster and more efficient purifications. Furthermore, novel methods are being developed to remove trace contaminants that can interfere with sensitive analytical techniques like accelerator mass spectrometry nih.govresearchgate.net.
| Technique | Advancement | Benefit |
| Synthesis | Enzymatic and Chemoenzymatic Methods | Higher stereoselectivity, milder reaction conditions, and potentially higher yields. |
| Purification | Improved HPLC Column Technology | Faster separation times and higher purity of the final product. |
| Purification | Advanced Contaminant Removal | Increased accuracy for highly sensitive analytical applications. |
Q & A
Q. How can researchers align their use of L-Valine, [1-14C]- with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
